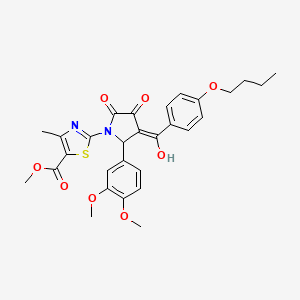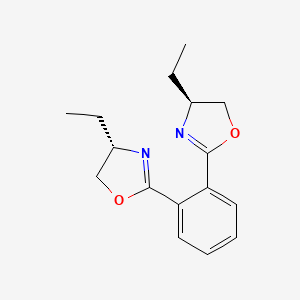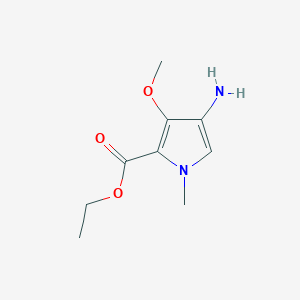
ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
The synthesis of ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2-pyrrolecarboxaldehyde and ethanol.
Reaction Conditions: The aldehyde reacts with ethanol in the presence of an acid catalyst to form the ester.
Analyse Des Réactions Chimiques
Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrrole derivatives
Applications De Recherche Scientifique
Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of pyrrole derivatives on biological systems.
Industrial Applications: It is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds:
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: This compound lacks the methoxy group, which can affect its reactivity and biological activity.
N-Ethylpyrrole: This compound has a different substitution pattern on the pyrrole ring, leading to different chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a different ring structure but share some similar functional groups, leading to comparable reactivity in certain reactions.
Propriétés
Formule moléculaire |
C9H14N2O3 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
ethyl 4-amino-3-methoxy-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-14-9(12)7-8(13-3)6(10)5-11(7)2/h5H,4,10H2,1-3H3 |
Clé InChI |
CFBBYMAWJFSGLL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CN1C)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


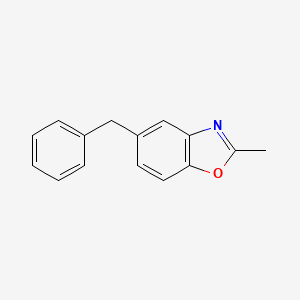
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)

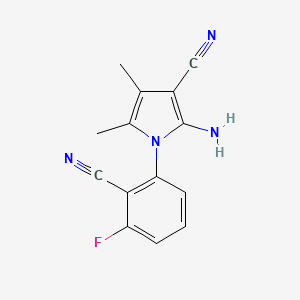
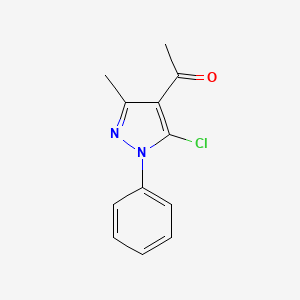
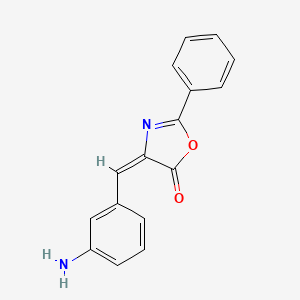
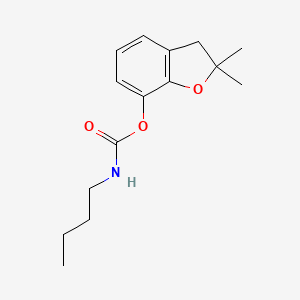
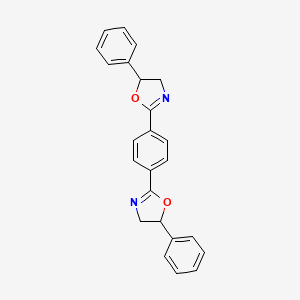
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
